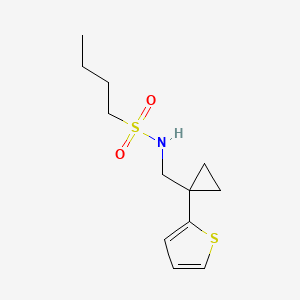
Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate is a chemical compound with the formula C6H6N2O3S3 and a molecular weight of 250.32 . It is a product offered by several chemical suppliers .
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate are not found in the search results, similar compounds have been used in various chemical reactions .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate, also known as ethyl [(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)carbamoyl]formate:
Antimicrobial Agents
Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and inhibit the growth of various bacterial strains. This compound can be used in the development of new antibiotics to combat resistant bacterial infections .
Anticancer Research
This compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. Its ability to target specific cancer cell pathways without affecting normal cells is particularly valuable .
Antioxidant Activity
Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate exhibits significant antioxidant activity. It can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing various diseases, including neurodegenerative disorders and cardiovascular diseases .
Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes. Enzyme inhibitors are crucial in the treatment of diseases where enzyme activity is dysregulated. For example, it can be used to inhibit enzymes involved in inflammatory processes, providing a basis for developing anti-inflammatory drugs .
Agricultural Applications
In agriculture, Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate can be used as a pesticide or herbicide. Its antimicrobial properties help protect crops from bacterial infections, while its ability to inhibit specific plant enzymes can control weed growth without harming the crops .
Material Science
The unique chemical structure of this compound makes it useful in material science. It can be incorporated into polymers to enhance their properties, such as increasing thermal stability or providing antimicrobial surfaces. This application is particularly relevant in the development of medical devices and packaging materials .
Drug Delivery Systems
Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate can be used in the design of drug delivery systems. Its ability to form stable complexes with various drugs allows for controlled release and targeted delivery, improving the efficacy and reducing the side effects of therapeutic agents .
Environmental Applications
This compound can also be applied in environmental science. Its antimicrobial and enzyme-inhibiting properties make it useful in water treatment processes to remove harmful microorganisms and pollutants. Additionally, it can be used in the development of biodegradable materials to reduce environmental impact .
Wirkmechanismus
Target of Action
Similar compounds have been shown to target mitochondria .
Mode of Action
It is suggested that similar compounds may inhibit oxidative stress-induced endothelial cell death .
Biochemical Pathways
Similar compounds have been shown to inhibit the production of superoxide anion-radical in mitochondria .
Pharmacokinetics
The molecular weight of the compound is 25032 , which may influence its bioavailability.
Result of Action
Similar compounds have been shown to inhibit oxidative stress-induced endothelial cell death .
Eigenschaften
IUPAC Name |
ethyl 2-oxo-2-[(5-sulfanylidene-1,2,4-dithiazol-3-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S3/c1-2-11-4(10)3(9)7-5-8-6(12)14-13-5/h2H2,1H3,(H,7,8,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREMUTNEVAXQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC(=S)SS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[4-(2-Methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2679167.png)


![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole](/img/structure/B2679173.png)
![4-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2679175.png)


![[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate](/img/structure/B2679180.png)
![6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2679181.png)

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone](/img/structure/B2679183.png)
